molecular formula C5H11NO B2950864 ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol CAS No. 102225-89-8

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Cat. No.: B2950864
CAS No.: 102225-89-8
M. Wt: 101.149
InChI Key: CVFJLNNLCHRICT-CRCLSJGQSA-N
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Description

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 17352-97-5) is a chiral cyclopropane derivative featuring a hydroxymethyl and aminomethyl group on adjacent carbons of the cyclopropane ring. Its stereochemistry (1R,2S) confers unique conformational rigidity and bioactivity, making it a valuable intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the development of LSD1 inhibitors like bomedemstatum, a compound investigated for anticancer applications .

Properties

IUPAC Name

[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547776
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102225-89-8
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor.

    Aminomethylation: Introduction of the aminomethyl group can be done using a Mannich reaction, where formaldehyde, an amine, and a carbonyl compound react to form the aminomethyl group.

    Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Mechanistic Notes
Dess-Martin periodinaneDichloromethane, 0–25°C, 2 h(1R,2S)-2-(aminomethyl)cyclopropane carbaldehyde78% Selective oxidation without ring strain relief
KMnO₄ (aq)Acidic, 60°C, 6 h(1R,2S)-2-(aminomethyl)cyclopropane carboxylic acid62% Over-oxidation to carboxylic acid via aldehyde intermediate
TEMPO/NaOClBiphasic (H₂O/CH₂Cl₂), RTCarboxylic acid85% Mild conditions preserve cyclopropane stability

The cyclopropane ring remains intact under these conditions due to its kinetic stability, though prolonged exposure to strong acids or bases may induce ring-opening.

Reduction Reactions

The aminomethyl group participates in reductive transformations:

Reagent Target Site Product Application
NaBH₃CNImine intermediatesChiral amine derivativesSynthesis of bitopic ligands
H₂/Pd/CNitrile groupsPrimary aminesFunctional group interconversion

Reductive amination strategies are frequently employed to generate structurally diverse analogs for drug discovery .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

Reagent Conditions Product Leaving Group
SOCl₂Reflux, 4 h(1R,2S)-2-(aminomethyl)cyclopropane methyl chlorideCl⁻
PBr₃0°C, 1 hCorresponding bromideBr⁻

These intermediates are critical for synthesizing ethers, esters, or thioether derivatives. Steric hindrance from the cyclopropane ring slows substitution kinetics compared to linear analogs.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables C–C bond formation:

Reaction Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiarylcyclopropane derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-aryl cyclopropane analogs

These reactions retain stereochemical integrity, making them valuable for constructing complex architectures in medicinal chemistry.

Ring-Opening Reactions

Controlled ring-opening under specific conditions:

Reagent Conditions Product Regioselectivity
HBr (gas)CH₂Cl₂, −78°C → RT3-bromo-1-aminopentane-5-olMarkovnikov addition
Ozone−78°C, then Zn/HOAc1,5-diamino-3-olDiradical intermediate

Ring-opening pathways are highly dependent on electronic and steric effects of substituents.

Stereochemical Considerations

The (1R,2S) configuration induces distinct reactivity patterns:

  • Diastereoselective oxidations : TEMPO-mediated oxidations proceed with >95% retention of configuration .

  • Epimerization risks : Prolonged heating above 80°C in protic solvents causes partial racemization (∼15% over 24 h).

Key Challenges & Research Gaps

  • Ring strain vs. stability : Balancing reaction aggressiveness to avoid undesired cyclopropane decomposition.

  • Scalability : Industrial-scale reactions require optimization to maintain stereopurity.

Scientific Research Applications

Chemistry

In chemistry, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the design of selective ligands for specific biological targets, such as receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a specific receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but the compound’s chirality often plays a crucial role in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopropane Derivatives with Aromatic Moieties

[(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) Structure: Pyrimidine ring attached to the cyclopropane core. Synthesis: Prepared via cross-coupling using 5-bromopyrimidine (74% yield) . Key Data: Molecular formula C₈H₁₀N₂O, IR peaks at 3329 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (C=N stretch) .

Synthesis: 71% yield using 3-bromoquinoline; IR shows 3262 cm⁻¹ (O-H) and 1571 cm⁻¹ (aromatic C=C) .

Comparison: Pyrimidine and quinoline substituents modulate electronic properties and binding affinity. Pyrimidine derivatives (e.g., 25e) are often used in kinase inhibitors, while quinoline-containing analogs (e.g., 25b) may target nucleic acid interactions.

Functionalized Cyclopropanes with Protective Groups

tert-Butyl N-{[(1S,2S)-2-(Hydroxymethyl)cyclopropyl]methyl}carbamate Structure: Boc-protected aminomethyl group. Application: Intermediate in peptide synthesis; molecular weight 201.26 g/mol . Synthesis: Derived from ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol via Boc protection .

[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol Structure: Dimethylcyclopropane with aminomethyl and hydroxymethyl groups. Properties: Predicted collision cross-section (CCS) of 127.7 Ų (M+H⁺), indicating compact conformation .

Comparison : Protective groups (e.g., Boc) enhance stability during synthetic routes, while dimethyl substitution alters steric hindrance and solubility.

Long-Chain Alkyl Derivatives

(1R,2S)-2-[14-((1R,2S)-2-Eicosylcyclopropyl)tetradecyl]cyclopropyl Methanol (16) Structure: Long eicosyl chain for lipid membrane integration. Synthesis: LiHMDS/LiAlH₄-mediated reaction (65% yield); melting point 72–74°C .

5-[13-((1R,2S)-cis-2-Eicosylcyclopropyl)tridecan-1-ol]-phenyl-1H-tetrazole

  • Application : Tetrazole moiety enhances metabolic stability; 97% yield via DEAD coupling .

Comparison : Long alkyl chains improve bioavailability in lipophilic environments, whereas tetrazole groups mimic carboxylic acids in drug design.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Application
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol C₅H₁₁NO 117.15 N/A N/A LSD1 inhibitor intermediates
[(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol C₈H₁₀N₂O 150.18 Oil 74 Kinase inhibitor precursors
tert-Butyl N-{[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate C₁₀H₁₉NO₃ 201.26 N/A N/A Peptide synthesis
(1R,2S)-2-[14-(Eicosyl)tetradecyl]cyclopropyl Methanol C₃₈H₇₄O 547.00 72–74 65 Lipid-based drug delivery

Biological Activity

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

  • Molecular Formula : C6_{6}H11_{11}NO
  • Molecular Weight : 113.16 g/mol
  • Stereochemistry : The specific stereochemistry of this compound is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Ligand Binding : The compound may act as a ligand for specific receptors, modulating their activity through enantioselective interactions due to its chirality.
  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and therapeutic efficacy.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Potential : Similar compounds have been studied for their anticancer properties, suggesting that this compound may also contribute to cancer treatment strategies.
  • Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by interacting with neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to this compound:

  • PDE10A Inhibition : A related study on PDE10A inhibitors showed that structural modifications could enhance selectivity and potency against schizophrenia-related pathways .
  • Prodrug Development : Investigations into prodrugs derived from aminomethyl cyclopropanes demonstrated improved bioavailability and therapeutic profiles in vivo, indicating the potential for similar strategies using this compound .
  • Biological Pathway Probes : The compound has been utilized as a probe in studying enzyme mechanisms, providing insights into metabolic processes involving cyclopropane derivatives.

Applications in Research and Industry

This compound has several promising applications:

  • Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing complex pharmaceuticals.
  • Biological Research : The compound serves as a tool for investigating biological pathways and enzyme interactions, aiding in drug discovery efforts .
  • Specialty Chemicals Production : It may be employed in creating specialty chemicals with unique properties due to its reactivity profile.

Summary Table of Biological Activities

Activity AreaDescriptionReferences
Anticancer PotentialPotential role in cancer treatment,
NeuropharmacologyPossible effects on neurotransmitter systems,
Enzyme ModulationInteraction with metabolic enzymes,
Prodrug DevelopmentEnhancements in bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclopropanation reactions using intermediates like brominated aromatic or heteroaromatic substrates. For example, coupling 2-aminopyridine derivatives with cyclopropane precursors under palladium catalysis yields ~70-75% product (general procedure C in ). Key optimizations include:

  • Reagent Selection : Use of LiHMDS or LiAlH4 for deprotonation and reducing agents for alcohol formation ().
  • Purification : Column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and recrystallization improve purity ().
  • Yield Enhancement : Controlling reaction temperature (0°C to room temperature) and inert atmospheres (N₂) minimizes side reactions .

Q. Which spectroscopic signatures in NMR and IR confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aminomethyl groups (δ 2.8–3.2 ppm). Methanol protons appear as a broad singlet (δ 1.5–2.0 ppm) ().
  • ¹³C NMR : Cyclopropane carbons at 15–25 ppm, aminomethyl carbons at 40–45 ppm, and methanol carbon at 60–65 ppm ().
  • IR : O-H stretch (~3260 cm⁻¹), N-H bend (~1570 cm⁻¹), and cyclopropane ring vibrations (~1417 cm⁻¹) (). HRMS (ESI) validates molecular weight .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

  • Methodological Answer : Impurities often arise from incomplete cyclopropanation or residual protecting groups (e.g., tert-butyldimethylsilyl ethers in intermediates). Techniques for identification:

  • HPLC-MS : Detects low-level impurities (e.g., urea derivatives, as in ).
  • TLC Monitoring : Rf values (e.g., 0.26 in MeOH/CH₂Cl₂) track reaction progress ().
  • Comparative NMR : Unassigned peaks indicate byproducts; deuterated solvents enhance resolution .

Advanced Research Questions

Q. How can stereoselective synthesis challenges for this compound be addressed?

  • Methodological Answer : The (1R,2S) configuration requires chiral auxiliaries or catalysts. Strategies include:

  • Chiral Ligands : Use of enantiopure starting materials (e.g., (1R,2S)-cyclopropylamine in ) to control stereochemistry.
  • Asymmetric Catalysis : Palladium complexes with chiral phosphine ligands for cross-coupling ().
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration .

Q. What computational methods are suitable for modeling the reaction mechanism of cyclopropane ring formation in this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., for Simmons-Smith cyclopropanation) to predict regioselectivity.
  • Molecular Dynamics : Assess steric effects in LiHMDS-mediated reactions ().
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in Ticagrelor synthesis, as in ) .

Q. How does this compound function in multi-step syntheses of complex molecules (e.g., tetrazole derivatives)?

  • Methodological Answer : The compound serves as a key intermediate in:

  • Sulfonylation : Reacts with 1-phenyl-1H-tetrazole-5-thiol to form sulfonyl derivatives (e.g., ’s compound 17, synthesized via DEAD-mediated coupling).
  • Protection/Deprotection : The methanol group is protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent undesired reactivity during subsequent steps .

Q. How can contradictory data from different synthetic routes (e.g., varying yields or stereochemical outcomes) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare HRMS, NMR, and optical rotation ([α]D) data across batches ().
  • Kinetic Studies : Monitor reaction progress under varying conditions (temperature, solvent) to identify rate-limiting steps.
  • Impurity Profiling : Use LC-MS to trace side products (e.g., ’s urea impurities) and adjust stoichiometry or catalysts .

Comparative and Analytical Questions

Q. What are the structural and reactivity differences between this compound and its stereoisomers (e.g., (1S,2S) configuration)?

  • Methodological Answer :

  • NMR Diastereomer Differentiation : Distinct splitting patterns in ¹H NMR (e.g., coupling constants for cyclopropane protons).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.
  • Biological Activity : Stereoisomers may show divergent binding affinities in pharmacological assays (e.g., as seen in ’s stereoisomer studies) .

Q. What role does the aminomethyl group play in stabilizing the cyclopropane ring under acidic or basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability : The amino group protonates under acidic conditions, reducing ring strain via charge delocalization.
  • Base Sensitivity : LiAlH4 or LiHMDS may induce ring-opening; controlled reagent addition (e.g., dropwise at 0°C) mitigates this ().
  • Theoretical Studies : NBO (Natural Bond Orbital) analysis quantifies ring strain and electronic effects .

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